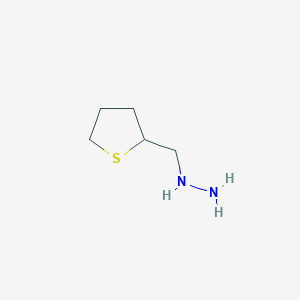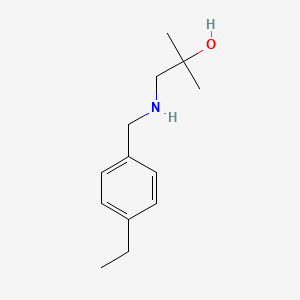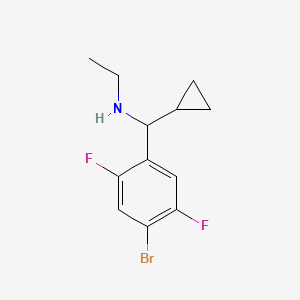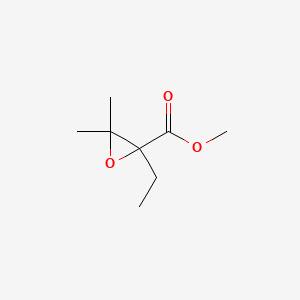
1-Chloro-2-(1-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a halogenated derivative of benzene, featuring both chlorine and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-2-ethylbenzene, an iodination reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene or other dehalogenated products.
Scientific Research Applications
1-Chloro-2-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their potential as radiolabeled tracers.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine, which can be radioactively labeled.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1-iodoethyl)benzene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the iodine atom can be radioactively labeled, allowing the compound to be used as a tracer in imaging studies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-iodobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Iodoethylbenzene:
1-Bromo-2-(1-iodoethyl)benzene: Similar structure but with bromine instead of chlorine, which can influence its chemical behavior.
Uniqueness
1-Chloro-2-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for versatile chemical transformations and specialized uses in various fields.
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-chloro-2-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8ClI/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 |
InChI Key |
SPDLDGAUQGOYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)







![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)


